molecular formula C11H4Cl5N3O B12921883 2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide CAS No. 87847-96-9

2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide

Cat. No.: B12921883
CAS No.: 87847-96-9
M. Wt: 371.4 g/mol
InChI Key: AYOVPOINOLEXTL-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of multiple chlorine atoms and a carboxamide group, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide typically involves the reaction of 2,4,6-trichloropyrimidine with 2,4-dichloroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloropyrimidine
  • 2,4-Dichloropyrimidine
  • 2,6-Dichloropyridine

Uniqueness

2,4,6-Trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

87847-96-9

Molecular Formula

C11H4Cl5N3O

Molecular Weight

371.4 g/mol

IUPAC Name

2,4,6-trichloro-N-(2,4-dichlorophenyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C11H4Cl5N3O/c12-4-1-2-6(5(13)3-4)17-10(20)7-8(14)18-11(16)19-9(7)15/h1-3H,(H,17,20)

InChI Key

AYOVPOINOLEXTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(N=C(N=C2Cl)Cl)Cl

Origin of Product

United States

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